molecular formula C18H17N3O5S2 B362834 3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 307509-31-5

3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No. B362834
CAS RN: 307509-31-5
M. Wt: 419.5g/mol
InChI Key: ZWHPDVWPDRPVIL-UHFFFAOYSA-N
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Description

“3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide” is a chemical compound with the molecular formula C18H17N3O5S2 . It has an average mass of 419.475 Da and a mono-isotopic mass of 419.060974 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have been synthesized . These molecules are known for their antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

  • A study focused on the development of alternative antioxidant and anti-inflammatory agents using benzofused thiazole derivatives, which were synthesized and evaluated for in vitro antioxidant and anti-inflammatory activities. The compounds showed potential anti-inflammatory activity and significant antioxidant activity against reactive species. Docking simulations were performed to determine the probable binding model, highlighting the compounds' potential as new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Synthesis and Application in Organic Chemistry

  • The synthesis and application of novel thiazole derivatives have been extensively studied, with thiazole acting as a core structure for a wide range of bioactive compounds. These derivatives have shown a variety of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties, making them significant in the synthesis of new drugs and materials (Leoni et al., 2014; Leoni et al., 2014).

Molecular Docking and Drug Design

  • The synthesis, spectroscopic, and structural properties of novel substituted thiazolidinones were explored, demonstrating the potential for these compounds in drug design and molecular docking studies. These findings suggest the versatility of thiazole derivatives in the development of novel therapeutic agents with specific pharmacological activities (Issac & Tierney, 1996).

Medicinal Chemistry Applications

  • Benzothiazole derivatives have been identified as significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been found to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer activities, among others. The structural activity relationship of benzothiazole derivatives has been extensively reviewed, underscoring their potential in drug discovery and development (Bhat & Belagali, 2020).

Optoelectronic Materials

  • Quinazoline and pyrimidine derivatives have been investigated for their applications related to photo- and electroluminescence, demonstrating the importance of incorporating these fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. These materials are significant for the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics

Mode of Action

The structurally similar compound mentioned above is known to disrupt mycobacterial energetics . This could imply that 3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide might interact with its targets in a similar way, leading to disruption of bacterial energy metabolism.

Future Directions

The future directions for research on “3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide” and similar compounds could involve further investigation into their antibacterial activity . The development of hybrid antimicrobials that combine the effect of two or more agents represents a promising antibacterial therapeutic strategy .

properties

IUPAC Name

3,5-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-14-9-12(10-15(11-14)26-2)17(22)20-13-3-5-16(6-4-13)28(23,24)21-18-19-7-8-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHPDVWPDRPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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